2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate
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Overview
Description
2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to an octadecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate typically involves the reaction of an epoxide with an octadecanoic acid derivative. One common method is the reaction of epichlorohydrin with octadecanoic acid in the presence of a base, such as sodium hydroxide, to form the desired ester. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Derivatives: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
Epichlorohydrin: A simpler epoxide used in similar reactions.
Glycidyl ethers: Compounds with similar reactivity due to the presence of an oxirane ring.
Octadecanoic acid esters: Compounds with similar ester functionalities but without the oxirane ring.
Uniqueness: 2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate is unique due to the combination of an oxirane ring and an octadecanoate ester. This dual functionality provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
62907-46-4 |
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Molecular Formula |
C23H44O4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)ethyl octadecanoate |
InChI |
InChI=1S/C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(24)26-19-18-25-20-22-21-27-22/h22H,2-21H2,1H3 |
InChI Key |
WZMDFMOBGPJQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCC1CO1 |
Origin of Product |
United States |
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